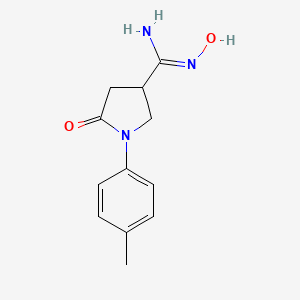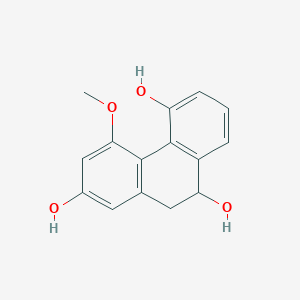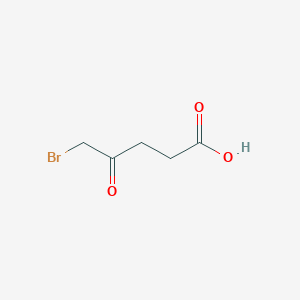
Pentanoic acid, 5-bromo-4-oxo-
Übersicht
Beschreibung
Pentanoic acid, 5-bromo-4-oxo-, also known as 5-bromo-4-oxopentanoic acid, is a compound with the molecular formula C5H7BrO3 . It has a molecular weight of 195.01 g/mol . The IUPAC name for this compound is 5-bromo-4-oxopentanoic acid .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C(CC(=O)O)C(=O)CBr . Physical and Chemical Properties Analysis
Pentanoic acid, 5-bromo-4-oxo- has a molecular weight of 195.01 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the molecule is 193.95786 g/mol . The Topological Polar Surface Area of the molecule is 54.4 Ų . The Heavy Atom Count is 9 .Wissenschaftliche Forschungsanwendungen
Enzymatic Interactions and Molecular Study : Pentanoic acid derivatives, such as 5-fluoro-4-oxo-pentanoic acid, have been used to study enzymatic interactions, particularly with brain enzymes like γ-aminobutyric acid-α-ketoglutarate aminotransferase. These studies provide insights into the mechanisms of enzyme inhibition and facilitate the understanding of brain chemistry (Lippert, Metcalf, & Resvick, 1982).
Synthesis of Chemical Compounds : The synthesis of various compounds, including 4-oxo-5-aminopentanoic acid hydrochloride and other related compounds, involves the use of pentanoic acid derivatives. These synthetic processes are crucial for producing pharmaceuticals and other chemical products (Zav’yalov & Zavozin, 1987).
Catalysis and Biomass Conversion : Pentanoic acid is an important chemical in the field of green chemistry, especially in the conversion of γ-valerolactone (GVL) into pentanoic acid using bifunctional catalysis. This process is significant for sustainable chemical production from biomass (Al‐Naji et al., 2020).
Pharmacological Research : Compounds derived from pentanoic acid, such as lorglumide, have been extensively studied for their pharmacological properties, particularly as cholecystokinin antagonists. These studies provide valuable information for the development of new drugs (Makovec et al., 1987).
Advanced Material Synthesis : The synthesis of W(CO)5 complexes of pentanoic acid derivatives illustrates the application of these acids in advanced material science. These complexes have potential applications in IR-detectable metal–carbonyl tracers for amino functions (Kowalski et al., 2009).
Surface Science and Adsorption Studies : Studies on the adsorption of pentanoic acid on surfaces like α-Al2O3 contribute to a deeper understanding of surface chemistry and material interactions, which is crucial for various industrial applications (Martinotto, Zorzi, & Perottoni, 2017).
Wirkmechanismus
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
5-bromo-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKIVWSYBVJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459404 | |
| Record name | 5-bromolaevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14594-23-1 | |
| Record name | 5-bromolaevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


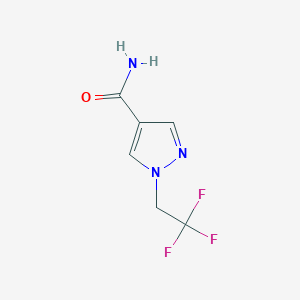
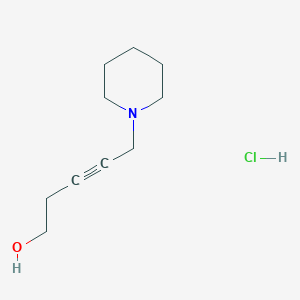
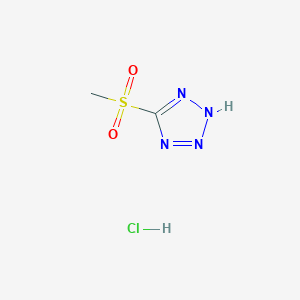
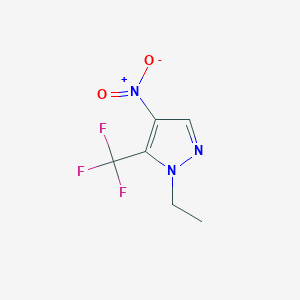
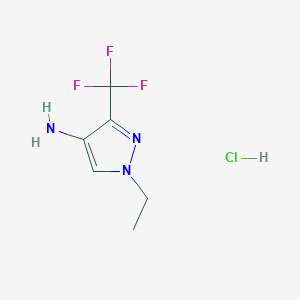
![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)

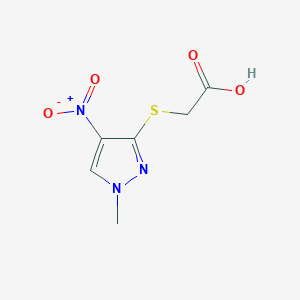
![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)
